REACTION_CXSMILES
|
O.NN.[CH3:4][O:5][C:6]1[N:11]=[C:10]([CH2:12][CH2:13][N:14]2C(=O)C3C(=CC=CC=3)C2=O)[CH:9]=[CH:8][CH:7]=1>CCO>[CH3:4][O:5][C:6]1[N:11]=[C:10]([CH2:12][CH2:13][NH2:14])[CH:9]=[CH:8][CH:7]=1 |f:0.1|
|
Name
|
|
Quantity
|
24.94 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
29.03 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC(=N1)CCN1C(C2=CC=CC=C2C1=O)=O
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Name
|
|
Quantity
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300 mL
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Type
|
solvent
|
Smiles
|
CCO
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated
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Type
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TEMPERATURE
|
Details
|
under reflux for 1 hr
|
Duration
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1 h
|
Type
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CUSTOM
|
Details
|
The insoluble substance was removed by filtration
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Type
|
WASH
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Details
|
washed with a mixed solvent of diethyl ether/IPE (1:1)
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
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Type
|
ADDITION
|
Details
|
to the obtained residue was added toluene (about 250 mL)
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated again under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (NH, solvent gradient; 10→100% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC(=N1)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 95 mmol | |
AMOUNT: MASS | 14.43 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |